
Crisaborole acid impurity
Übersicht
Beschreibung
Crisaborole acid impurity is a byproduct formed during the synthesis of crisaborole, a non-steroidal topical phosphodiesterase-4 inhibitor used for the treatment of mild to moderate atopic dermatitis. The chemical structure of crisaborole is 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile . This impurity can affect the purity and efficacy of the final pharmaceutical product, making its identification and control crucial in the manufacturing process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves several steps, including the protection and deprotection of functional groups, cyclization, and purification. One common synthetic route includes the deprotection and cyclization of a precursor compound in the presence of a suitable acid and solvent . The reaction conditions, such as temperature, pH, and solvent choice, are optimized to minimize the formation of impurities, including crisaborole acid impurity.
Industrial Production Methods
In industrial settings, the production of crisaborole is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the levels of this compound and other byproducts during the manufacturing process .
Analyse Chemischer Reaktionen
Types of Reactions
Crisaborole acid impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce various functional groups into the impurity’s structure .
Wissenschaftliche Forschungsanwendungen
Impurities in Crisaborole
Genotoxic Impurities
Recent studies have identified potential genotoxic impurities in crisaborole, specifically 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. These impurities raise concerns due to their potential to cause cancer and genetic mutations . The need for sensitive detection methods has led to the development of analytical techniques such as UPLC-MS/MS, which can accurately quantify these impurities in crisaborole formulations.
Analytical Methods
The UPLC-MS/MS method demonstrated high sensitivity and precision in detecting the aforementioned impurities, with recoveries ranging from 84.1% to 90.7%. This method has been validated across multiple batches of crisaborole samples, ensuring its applicability for quality control in pharmaceutical manufacturing .
Case Studies and Clinical Applications
Efficacy in Clinical Trials
Crisaborole has undergone extensive clinical testing to evaluate its efficacy and safety profile. In randomized controlled trials involving over 1,500 subjects aged 2 years and older, crisaborole ointment showed statistically significant improvement in atopic dermatitis symptoms compared to vehicle treatments. The primary endpoint was defined as achieving an Investigator’s Static Global Assessment (ISGA) score of clear or almost clear after 29 days of treatment .
Key Efficacy Results
Study | Treatment Group | Success Rate (%) | p-value |
---|---|---|---|
AN2728-AD-301 | Crisaborole (N=503) | 32.8% | 0.038 |
AN2728-AD-302 | Crisaborole (N=513) | 31.4% | <0.001 |
Pooled Studies | Crisaborole (N=1016) | 32.1% | <0.001 |
These results indicate that crisaborole is effective for treating atopic dermatitis, with a favorable safety profile noted during trials .
Regulatory Insights
The FDA has conducted thorough evaluations regarding the safety of crisaborole, particularly concerning its impurity profile. The agency has accepted specifications for mutagenic impurities based on comprehensive risk assessments following ICH M7 guidelines. This includes establishing acceptable limits for known mutagenic impurities in crisaborole formulations .
Wirkmechanismus
The mechanism of action of crisaborole acid impurity is not well-defined, but it is believed to interact with similar molecular targets as crisaborole. Crisaborole inhibits phosphodiesterase-4, leading to elevated levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits the NF-kB pathway and suppresses the release of pro-inflammatory mediators . The impurity may exhibit similar inhibitory effects, although its potency and specificity may differ.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to crisaborole acid impurity include:
- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile
- 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile
Uniqueness
This compound is unique due to its specific formation during the synthesis of crisaborole. Unlike other impurities, it closely resembles the parent compound in structure, which can complicate its separation and identification. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its control essential in the manufacturing process .
Biologische Aktivität
Crisaborole, a non-steroidal topical medication primarily used for treating atopic dermatitis, has garnered attention not only for its therapeutic efficacy but also for the implications of its impurities, particularly the Crisaborole acid impurity . This article delves into the biological activity of this impurity, examining its pharmacological effects, safety profile, and potential genotoxicity based on diverse research findings.
Overview of Crisaborole
Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor that modulates inflammatory responses by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-2. It is primarily formulated as a 2% ointment for topical application. The drug has demonstrated significant efficacy in clinical trials, with a favorable safety profile compared to traditional treatments for atopic dermatitis .
Biological Activity of this compound
The biological activity of this compound has been investigated through various studies that assess its mutagenic potential and overall safety. Here are key findings:
Anti-Inflammatory Effects
Research indicates that crisaborole formulations exhibit significant anti-inflammatory activity. In a study involving mouse models, seven out of eight formulations demonstrated notable efficacy in reducing inflammation induced by phorbol ester . This suggests that even in the presence of impurities, the primary therapeutic action of crisaborole remains intact.
Genotoxicity Assessment
A critical aspect of evaluating the safety of this compound involves assessing its potential genotoxic effects. An exploratory Ames assay was conducted to evaluate mutagenicity using various strains of Salmonella and E. coli. The results indicated that crisaborole did not exhibit mutagenic properties under both metabolic activation and non-activation conditions . This finding is crucial as it supports the assertion that crisaborole and its impurities do not pose significant risks for genetic mutations.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of crisaborole shows that it is metabolized primarily through oxidative deboronation to form AN7602, followed by further metabolism into sulfate and glucuronide conjugates . The metabolites were analyzed in various species, including humans, where AN8323 emerged as the most abundant metabolite. Importantly, no unique human metabolites were identified, indicating a consistent metabolic pathway across species .
Case Studies and Clinical Findings
Clinical studies have provided substantial evidence regarding the efficacy and safety of crisaborole ointment:
- Efficacy in Atopic Dermatitis : In two phase III clinical trials (AD-301 and AD-302), crisaborole demonstrated statistically significant improvements in Investigator's Static Global Assessment (ISGA) scores compared to vehicle controls . The percentage of patients achieving clear or almost clear skin was significantly higher in the crisaborole group (up to 51.7% vs. 40.6% for vehicle) over a 28-day treatment period.
- Safety Profile : Adverse events related to treatment were generally mild to moderate, with no severe reactions reported during extensive treatment durations . This reinforces the notion that crisaborole is well-tolerated among patients with atopic dermatitis.
Comparative Analysis Table
Parameter | Crisaborole | This compound |
---|---|---|
Primary Activity | PDE4 inhibition | Minimal direct activity |
Mutagenicity | Non-mutagenic | Non-mutagenic |
Efficacy in Clinical Trials | Significant improvement | Not directly assessed |
Safety Profile | Well-tolerated | Impurity limits established |
Eigenschaften
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVNFPQXJOQGEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-43-6 | |
Record name | 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.